molecular formula C10H13BrO B1280054 2-Bromo-5-(tert-butyl)phenol CAS No. 20942-68-1

2-Bromo-5-(tert-butyl)phenol

Cat. No. B1280054
CAS RN: 20942-68-1
M. Wt: 229.11 g/mol
InChI Key: KSYHPGHAMBDJLG-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)phenol, also known as 2-BTP, is a phenolic compound that is often used as a precursor for a variety of organic synthesis reactions. It is a colorless solid that is soluble in organic solvents. 2-BTP is an important building block for the synthesis of organic compounds and has a wide range of applications in the fields of pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Brominated and Butylated Phenol Derivatives : Du Longchao (2013) discussed the synthesis of brominated and butylated phenol derivatives, including 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde, highlighting the reactivity and modification possibilities of such compounds (Du Longchao, 2013).

Catalysis and Kinetics

  • Catalytic Tertiary Butylation of Phenol : Research by P. Elavarasan et al. (2011) explored the catalytic activity of ionic liquids in the tert-butylation of phenol, demonstrating the potential for using such compounds in industrial catalysis (P. Elavarasan, Kishore Kondamudi, S. Upadhyayula, 2011).

  • Catalysis and Structure-Activity Correlation in Butylation : T. Mathew et al. (2004) investigated the catalytic tertiary butylation of phenol, providing insights into the structure-activity relationships in these reactions (T. Mathew, B. Rao, C. Gopinath, 2004).

Pharmaceutical and Biological Applications

Antioxidant Properties

  • Synthesis and Antioxidant Activity : R. M. Shakir et al. (2014) synthesized oxadiazoles bearing 2,6-di-tert-butylphenol moieties, assessing their antioxidant activity, highlighting another potential application in health and wellness industries (R. M. Shakir, A. Ariffin, M. Abdulla, 2014).

Electrocatalysis and Electrochemistry

Safety and Hazards

This compound causes irritation and may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid release to the environment .

properties

IUPAC Name

2-bromo-5-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYHPGHAMBDJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491367
Record name 2-Bromo-5-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20942-68-1
Record name 2-Bromo-5-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve tetrabutylammonium tribromide (48.1 g, 100 mmol) and 2-tert-butylphenol (15 g, 100 mmol) in CH2Cl2(180 mL) and MeOH (120 mL) at 0° C., and stir overnight. Evaporate the solvent, and partition residue between Et2O (150 mL×3) and water (200 mL). Combine organic layers, and wash with 1M HCl (aqueous, 200 mL) and brine (100 mL), dry over MgSO4, filter, and rotary evaporate to give 23 g (100%) of 2-bromo-5-(1,1-dimethylethyl)phenol as a yellowish oil. 1H NMR (400 MHz, CDCl3) δ 7.39 (d, J=8.5 Hz, 1H), 7.09 (d, J=2.3 Hz, 1H), 6.87 (dd, J=8.5, 2.3 Hz, 1H), 5.57 (s, 1H), 1.31 (s, 9H). 13C NMR (101 MHz, CDCl3) δ 153.15, 151.81, 131.37, 119.22, 113.48, 106.88, 34.68, 31.20.
Quantity
48.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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